N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
Brand Name: Vulcanchem
CAS No.: 20371-39-5
VCID: VC15916876
InChI: InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3
SMILES:
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline

CAS No.: 20371-39-5

Cat. No.: VC15916876

Molecular Formula: C18H15NO

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline - 20371-39-5

Specification

CAS No. 20371-39-5
Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
IUPAC Name 1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine
Standard InChI InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3
Standard InChI Key PDZBZMFRBSDQFV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure (C₁₈H₁₅NO, MW 261.3 g/mol) comprises a naphthalene ring substituted with a methoxy group at position 2 and an imine-linked phenyl group. X-ray analyses of analogous Schiff bases reveal planar or near-planar geometries stabilized by conjugation across the C=N bond and π-π interactions between aromatic rings . The dihedral angle between the naphthyl and phenyl planes typically ranges from 5° to 20°, depending on steric effects and intermolecular forces.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₁₅NO
Molecular weight261.3 g/mol
ConfigurationE isomer
Conjugation systemExtended π-network

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, related Schiff bases exhibit characteristic UV-Vis absorption bands at 300–400 nm (π→π* transitions) and IR stretches at ~1600 cm⁻¹ (C=N) . The methoxy group’s electron-donating effect red-shifts absorption maxima compared to non-substituted analogs .

Synthesis and Reaction Pathways

Standard Synthetic Protocol

The compound is synthesized via acid- or base-catalyzed condensation of 2-methoxynaphthalen-1-carbaldehyde with aniline in refluxing ethanol or methanol. Typical conditions involve equimolar reactants (1:1 ratio), 6–8 hours reflux, and yields of 65–80% after recrystallization .

Table 2: Optimized Synthesis Parameters

ParameterConditionSource
SolventEthanol
TemperatureReflux (78°C)
CatalystNone or acetic acid (1–2 drops)
Reaction time6–8 hours

Precursor Synthesis: 2-Methoxynaphthalen-1-carbaldehyde

The aldehyde precursor is prepared via Duff formylation of 2-methoxynaphthalene, yielding a product with m.p. 265–266°C (decomp.) . Alternative routes include Vilsmeier-Haack formylation, though this method produces lower regioselectivity .

Physicochemical Stability and Reactivity

Thermal and Photolytic Stability

Schiff bases of this class decompose at temperatures above 200°C, with degradation pathways involving imine bond cleavage. Photostability studies on analogs indicate moderate resistance to UV light, with <10% decomposition after 24 hours under 254 nm irradiation .

Tautomerism and Protonation Behavior

The C=N bond facilitates keto-enol tautomerism in polar protic solvents. Protonation occurs preferentially at the imine nitrogen (pKa ≈ 3.5–4.2 in DMSO), forming a resonance-stabilized ammonium species .

Biological and Material Science Applications

Antimicrobial Activity

While direct evidence is lacking, structurally similar Schiff bases exhibit MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group enhances membrane permeability by increasing lipophilicity (logP ≈ 3.8).

Coordination Chemistry

The imine nitrogen serves as a tridentate ligand for transition metals. Copper(II) complexes of analogous compounds show enhanced catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹) .

Research Challenges and Future Directions

Characterization Gaps

Critical missing data include:

  • Single-crystal X-ray diffraction structure

  • HPLC purity profile (>98% purity)

  • Toxicity screening (LD₅₀ in rodent models)

Synthetic Optimization Opportunities

Microreactor-based flow synthesis could improve yield (projected 85–90%) and reduce reaction time to <2 hours . Computational modeling (DFT) is needed to predict substituent effects on conjugation and bioactivity.

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